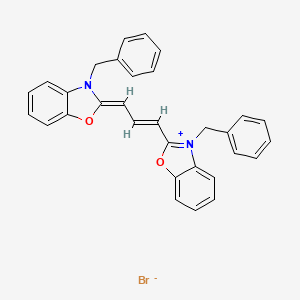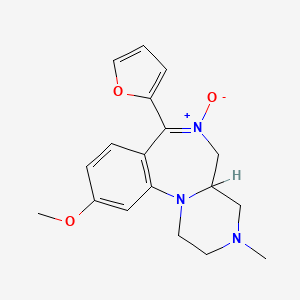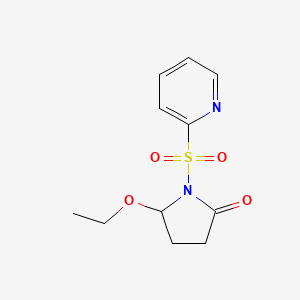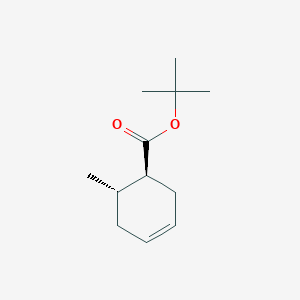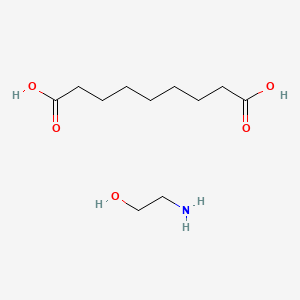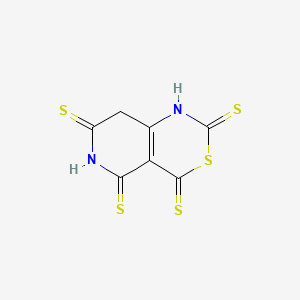
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and thiourea. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the correct formation of the thiazine ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, affecting their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other heterocyclic thiazines or pyridine derivatives. Examples could be:
- 2H-Pyrido(3,2-d)(1,3)thiazine
- 2H-Pyrido(2,3-d)(1,3)thiazine
Uniqueness
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is unique due to its specific ring structure and the presence of multiple sulfur atoms, which can impart distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64247-57-0 |
|---|---|
Molekularformel |
C7H4N2S5 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
1,8-dihydropyrido[4,3-d][1,3]thiazine-2,4,5,7-tetrathione |
InChI |
InChI=1S/C7H4N2S5/c10-3-1-2-4(5(11)9-3)6(12)14-7(13)8-2/h1H2,(H,8,13)(H,9,10,11) |
InChI-Schlüssel |
JMKPVLONWRCQJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=S)NC1=S)C(=S)SC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


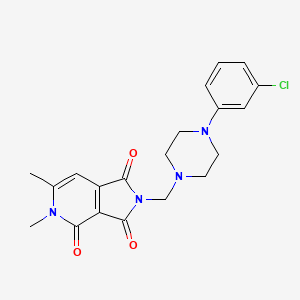
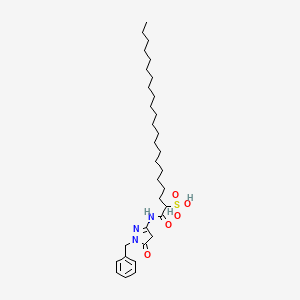


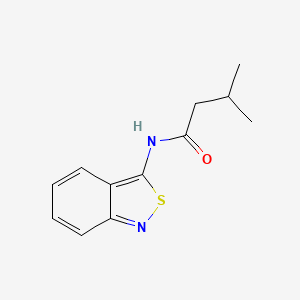
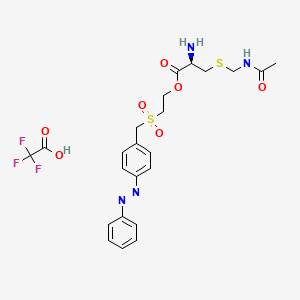
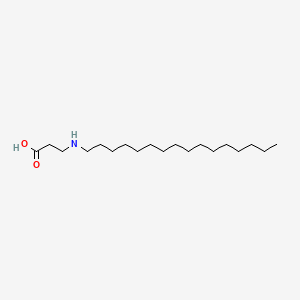
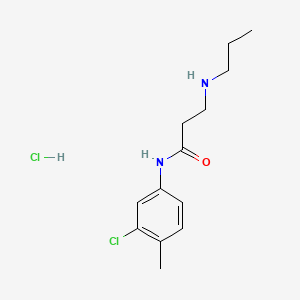
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
